molecular formula C6H4ClN3S B6200871 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine CAS No. 2095863-27-5

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine

Cat. No.: B6200871
CAS No.: 2095863-27-5
M. Wt: 185.64 g/mol
InChI Key: PEEMIMJYGJVDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-methylpyrazine with a thioamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.

    Thiazolo[5,4-d]pyrimidines: These compounds have a thiazole ring fused with a pyrimidine ring.

Uniqueness

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This gives it distinct chemical properties and potential biological activities that differ from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine involves the reaction of 2-amino-6-methylpyrazine with sulfur and phosphorus pentachloride to form 2-chloro-6-methylpyrazine-3-thiol. This intermediate is then reacted with 2-bromo-1-chloroethane to form 2-chloro-6-methyl-3-(2-chloroethyl)pyrazine. The final step involves the reaction of this intermediate with sulfur and sodium azide to form 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine.", "Starting Materials": [ "2-amino-6-methylpyrazine", "sulfur", "phosphorus pentachloride", "2-bromo-1-chloroethane", "sodium azide" ], "Reaction": [ "Step 1: React 2-amino-6-methylpyrazine with sulfur and phosphorus pentachloride to form 2-chloro-6-methylpyrazine-3-thiol.", "Step 2: React 2-chloro-6-methylpyrazine-3-thiol with 2-bromo-1-chloroethane to form 2-chloro-6-methyl-3-(2-chloroethyl)pyrazine.", "Step 3: React 2-chloro-6-methyl-3-(2-chloroethyl)pyrazine with sulfur and sodium azide to form 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine." ] }

CAS No.

2095863-27-5

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine

InChI

InChI=1S/C6H4ClN3S/c1-3-2-8-4-5(9-3)11-6(7)10-4/h2H,1H3

InChI Key

PEEMIMJYGJVDQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)SC(=N2)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.